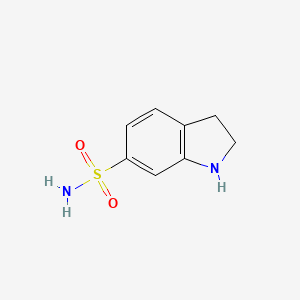

2,3-dihydro-1H-indole-6-sulfonamide

Vue d'ensemble

Description

2,3-dihydro-1H-indole-6-sulfonamide is a compound that belongs to the class of organic compounds known as indoles . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . It is produced by a variety of techniques .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives often starts with 1H-indole-2-carboxylic acid . The structure of all synthesized sulfonamide-based indole derivatives can be confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-indole-6-sulfonamide can be viewed using Java or Javascript . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Applications De Recherche Scientifique

Antibiotic Development

Indoline-6-sulfonamide: has shown promise as an inhibitor of the bacterial enzyme DapE . This enzyme is involved in the lysine biosynthesis pathway, which is essential for bacterial cell wall construction. By inhibiting DapE, indoline-6-sulfonamide derivatives can act as antibiotics with a novel mechanism of action, potentially useful against antibiotic-resistant strains of bacteria.

Antimicrobial Agents

Sulfonamide-based indole derivatives, including indoline-6-sulfonamide, have been synthesized and tested for their antimicrobial properties . These compounds have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumonia . This makes them valuable candidates for developing new antimicrobial drugs.

Anticancer Research

Indoline sulfonamides have been explored for their potential in anticancer therapy. Their ability to bind to various enzymes and receptors that are overexpressed in cancer cells makes them suitable for designing targeted cancer treatments .

Antiviral Activity

Indole derivatives, including indoline-6-sulfonamide, have been reported to possess antiviral activities. They have been tested against a variety of RNA and DNA viruses, showing potential as broad-spectrum antiviral agents .

Anti-inflammatory Applications

Due to the structural similarity to naturally occurring bioactive compounds, indoline-6-sulfonamide derivatives have been investigated for their anti-inflammatory properties. They could be used to develop new medications for treating inflammatory diseases .

Antidiabetic Potential

Research has indicated that indole derivatives can exhibit antidiabetic properties. Indoline-6-sulfonamide may be used to design drugs that can modulate insulin release or glucose metabolism, providing a new avenue for diabetes treatment .

Enzyme Inhibition

Indoline-6-sulfonamide can act as a zinc-binding group in enzyme inhibition. This property is particularly useful in designing inhibitors for enzymes that require a metal ion for their activity, such as metalloproteases .

Drug Design and Discovery

The structural versatility of indoline-6-sulfonamide makes it a valuable scaffold in drug discovery. Its ability to undergo various chemical modifications allows for the creation of a wide range of pharmacologically active derivatives, aiding in the discovery of new therapeutic agents .

Mécanisme D'action

Target of Action

Indoline-6-sulfonamide primarily targets the bacterial enzyme dapE-encoded N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE; EC 3.5.1.18) . DapE is a key enzyme in the lysine biosynthetic pathway in bacteria, responsible for the biosynthesis of lysine and meso-diaminopimelate (m-DAP), both essential for cell-wall synthesis .

Mode of Action

Indoline-6-sulfonamide interacts with its target, DapE, by binding to the active site of the enzyme . The sulfonamide group in indoline-6-sulfonamide acts as a zinc-binding group (ZBG), which is crucial for the inhibitory action of the compound . This interaction results in the inhibition of DapE, disrupting the normal function of the enzyme .

Biochemical Pathways

The inhibition of DapE by indoline-6-sulfonamide affects the lysine biosynthetic pathway . This pathway is responsible for the production of lysine and m-DAP, which are essential components of the bacterial cell wall . By inhibiting DapE, indoline-6-sulfonamide disrupts the production of these components, affecting the integrity of the bacterial cell wall .

Pharmacokinetics

The compound’s hydrophilic properties, primarily due to the sulfonamide group, suggest that it may have good absorption and distribution characteristics

Result of Action

The primary molecular effect of indoline-6-sulfonamide’s action is the inhibition of the DapE enzyme . This results in the disruption of the lysine biosynthetic pathway, affecting the production of essential components of the bacterial cell wall . On a cellular level, this can lead to the weakening of the bacterial cell wall, potentially leading to cell lysis and death .

Action Environment

The efficacy and stability of indoline-6-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or ions, can also affect the compound’s stability and activity

Orientations Futures

The future directions for 2,3-dihydro-1H-indole-6-sulfonamide could involve the development of pharmacologically active derivatives of indole with sulfonamide scaffolds . This could potentially lead to new treatments for a variety of conditions given the wide range of biological activities exhibited by indole derivatives .

Propriétés

IUPAC Name |

2,3-dihydro-1H-indole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c9-13(11,12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFPJJBLZNNTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-indole-6-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

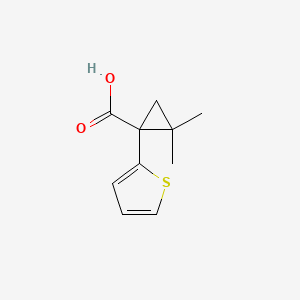

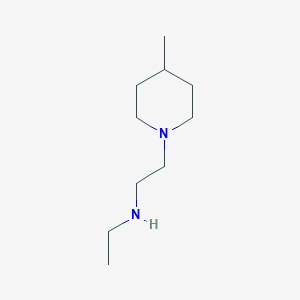

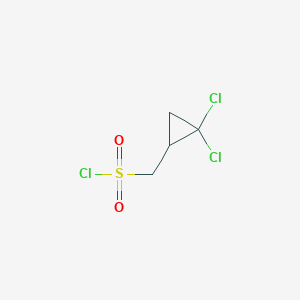

Feasible Synthetic Routes

Q & A

Q1: How does indoline-6-sulfonamide interact with its target, DapE, and what are the downstream effects of this interaction?

A1: Indoline-6-sulfonamide acts as an inhibitor of the bacterial enzyme N-succinyl-l,l-diaminopimelic acid desuccinylase (DapE). [] This enzyme plays a crucial role in the biosynthesis of lysine, an essential amino acid for bacterial cell wall formation. By inhibiting DapE, indoline-6-sulfonamide disrupts lysine biosynthesis, ultimately leading to bacterial cell death. Molecular docking studies suggest that the sulfonamide group of the inhibitor interacts with the zinc ion in the active site of DapE, effectively blocking the enzyme's activity. []

Q2: What is known about the structure-activity relationship (SAR) of indoline-6-sulfonamide derivatives as DapE inhibitors?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions the synthesis of a series of indoline-6-sulfonamide analogs. [] This suggests that researchers explored modifications to the core structure to investigate their impact on inhibitory potency against DapE. Further research exploring variations in the substituents attached to the indoline and sulfonamide moieties could provide valuable insights into the SAR and guide the development of more potent and selective DapE inhibitors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chlorobenzoyl)phenoxy]acetic acid](/img/structure/B1419392.png)

![[1-(4-methoxyphenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1419395.png)

![N-[(2,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B1419399.png)

![trans (+/-) [4-(Trifluoromethyl)pyrrolidine]-1,3-dicarboxylic acid 1-tert-butyl ester](/img/structure/B1419401.png)